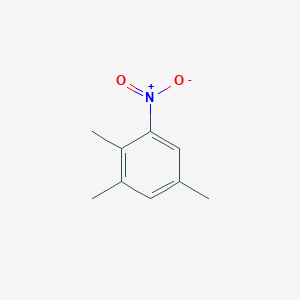
1,2,5-Trimethyl-3-nitrobenzene
Vue d'ensemble
Description
1,2,5-Trimethyl-3-nitrobenzene, also known as nitromesitylene, is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . This compound is a derivative of benzene, where three methyl groups and one nitro group are attached to the benzene ring .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The molecular structure of 1,2,5-Trimethyl-3-nitrobenzene consists of a benzene ring with three methyl groups and one nitro group attached . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .Chemical Reactions Analysis
The production of 1,3,5-trimethyl-2-nitrobenzene at the kilogram level was achieved in a microreactor with two microreactors in series . Compared with the traditional batch reactor, sulfuric acid consumption was decreased by 7.6 times, and the reaction time was reduced from 4h to 60s .Physical And Chemical Properties Analysis
Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Applications De Recherche Scientifique
Adsorption Enhancement in Aqueous Solutions
1,2,5-Trimethyl-3-nitrobenzene, as a derivative of nitrobenzene, can relate to the enhanced adsorption of nitrobenzene in aqueous solutions. Surface silylation of hexagonal mesoporous silica (MCM-41) with trimethylchlorosilane significantly increases its adsorption capacity for nitrobenzene, making it a promising material for the removal of nitrobenzene from water (Qin & Xu, 2016).
Rearrangement in Chemical Reactions
The rearrangement of aromatic nitro compounds, including 1,2,5-trimethyl-3-nitrobenzene, has been studied to understand their behavior in chemical reactions. The reaction rate and mechanism depend on the alkyl group size and reaction conditions, providing insights into organic synthesis and chemical transformations (Bullen, Ridd, & Sabek, 1953).
Photophysics and Photochemistry Insights
The complex photophysics and photochemistry of nitroaromatic compounds, such as 1,2,5-trimethyl-3-nitrobenzene, have been explored to understand their decay paths after UV absorption. This research contributes to the understanding of fluorescence and phosphorescence emissions and the formation of radical intermediates (Giussani & Worth, 2017).
Electrochemical Degradation in Environmental Applications
Electrochemical methods have been employed to reduce nitrobenzene derivatives to aniline in wastewater, providing an effective approach for environmental pollutant treatment. This research is significant for understanding the degradation of nitrobenzene in industrial wastewater streams (Mantha, Taylor, Biswas, & Bewtra, 2001).
Detection and Sensing Applications
1,2,5-Trimethyl-3-nitrobenzene, as part of the broader class of nitroaromatic compounds, is relevant in the development of sensors for detecting environmental pollutants. Research in this area focuses on creating sensitive, selective sensors for nitrobenzene, contributing to environmental monitoring and safety (Kubendhiran, Sakthinathan, Chen, Tamizhdurai, Shanthi, & Karuppiah, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,5-trimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZUVZZGFJABPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507584 | |
| Record name | 1,2,5-Trimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Trimethyl-3-nitrobenzene | |
CAS RN |
609-88-1 | |
| Record name | 1,2,5-Trimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



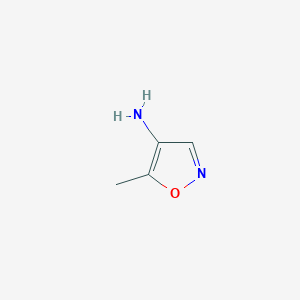
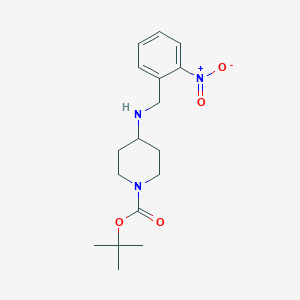
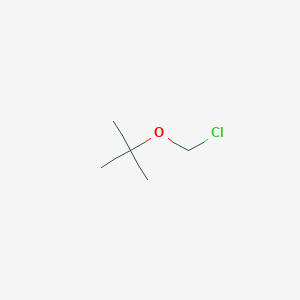
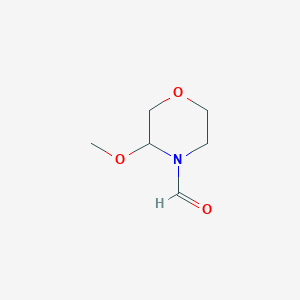
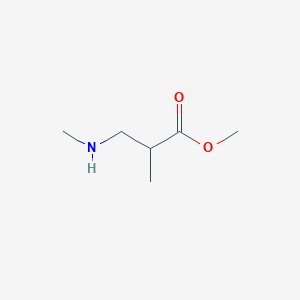
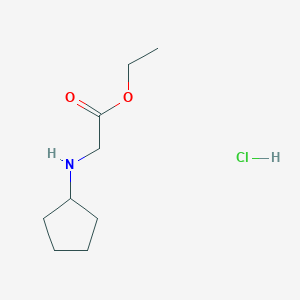
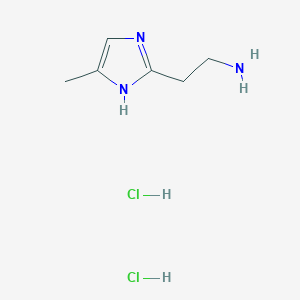
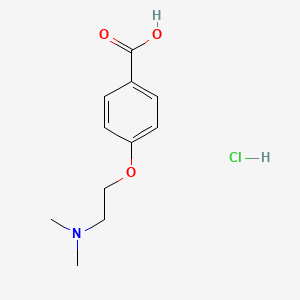



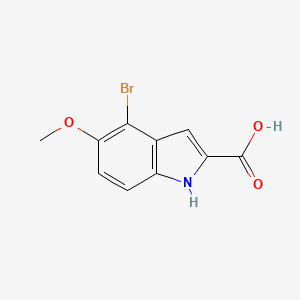
![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)
